3-Butyn-2-ol, 1-phenoxy-
Overview
Description
3-Butyn-2-ol, 1-phenoxy- is an organic compound with the molecular formula C10H10O2. It is a derivative of butynol, featuring a phenoxy group attached to the first carbon atom. This compound is of interest due to its unique structure, which combines the properties of an alkyne and an alcohol, making it versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 1-phenoxy- can be achieved through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base, followed by the addition of acetylene. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
On an industrial scale, the production of 3-Butyn-2-ol, 1-phenoxy- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 1-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products Formed
Oxidation: Formation of 3-butyn-2-one, 1-phenoxy-
Reduction: Formation of 3-butene-2-ol, 1-phenoxy- or 3-butane-2-ol, 1-phenoxy-
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
3-Butyn-2-ol, 1-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 1-phenoxy- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-ol: Lacks the phenoxy group, making it less versatile in certain reactions.
1-Phenoxy-2-propanol: Contains a similar phenoxy group but lacks the alkyne functionality.
2-Butyn-1-ol: Has a different hydroxyl group position, affecting its reactivity and applications.
Uniqueness
3-Butyn-2-ol, 1-phenoxy- is unique due to its combination of an alkyne and a phenoxy group, providing a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-phenoxybut-3-yn-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISXYYDFZQCQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455327 | |
Record name | 3-Butyn-2-ol, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-64-0 | |
Record name | 3-Butyn-2-ol, 1-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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